molecular formula C8H12O5 B8766129 Ethyl 5-methoxy-2,4-dioxopentanoate

Ethyl 5-methoxy-2,4-dioxopentanoate

Cat. No. B8766129
M. Wt: 188.18 g/mol
InChI Key: AXLJUFKTURBRAX-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

Under nitrogen atmosphere sodium (1.61 g, 70.0 mmol) was dissolved in small pieces in a flask containing dry ethanol (150 ml). Diethyl oxalate (8.15 ml, 60 mmol) and methoxyacetone (5.52 ml, 60.0 mmol) were added with a syringe. The resulting mixture was stirred at RT for 1 h. The flask was put in an ice bath and into it a mixture of sulphuric acid and ice water was added dropwise. The resulting precipitate was filtered and washed with DCM. The ethanol/DCM filtrate was evaporated. The residue was dissolved in DCM, extracted with brine and the DCM phase dried with Na2SO4, filtered and evaporated. The product was purified with flash chromatography. 1H-NMR (400 MHz; DMSO-d6): δ 1.28 (t, 3H), 3.34 (s, 3H), 4.19-4.23 (m, 2H), 4.27 (q, 2H).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
8.15 mL
Type
reactant
Reaction Step Two
Quantity
5.52 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:9][CH2:10][CH3:11])(=[O:8])[C:3]([O:5]CC)=O.[CH3:12][O:13][CH2:14][C:15](=[O:17])[CH3:16].S(=O)(=O)(O)O>C(O)C>[CH3:12][O:13][CH2:14][C:15](=[O:17])[CH2:16][C:3](=[O:5])[C:2]([O:9][CH2:10][CH3:11])=[O:8] |^1:0|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
8.15 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
5.52 mL
Type
reactant
Smiles
COCC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was put in an ice bath and into it
ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
The ethanol/DCM filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the DCM phase dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified with flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COCC(CC(C(=O)OCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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